![molecular formula C9H8O4 B1334545 2-Formyl-6-methoxybenzoic acid CAS No. 53015-08-0](/img/structure/B1334545.png)
2-Formyl-6-methoxybenzoic acid
Overview
Description
2-Formyl-6-methoxybenzoic acid is a chemical compound that serves as a precursor in various synthetic pathways for the production of different organic molecules. It contains a formyl group at the second position and a methoxy group at the sixth position on the benzene ring, along with a carboxylic acid group. This structure allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Synthesis Analysis
The synthesis of derivatives of this compound can be achieved through cyclization reactions. For instance, 2-alkyl-7-methoxy-5-nitrobenzo[b]furans and related compounds were synthesized from 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids using classical Perkin reaction conditions . Another study reported the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which involved the cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be characterized by various spectroscopic methods. In the case of the new polymorph of 2,6-dimethoxybenzoic acid, a related compound, the crystal structure revealed a non-planar independent molecule with a synplanar conformation of the carboxy group, which is significantly twisted due to the presence of sterically bulky methoxy substituents .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. The Perkin cyclization mentioned earlier is one such reaction where the formyl group is involved in the formation of new rings . The synthesis of thiadiazole derivatives also showcases the reactivity of the carboxylic acid group in forming heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be inferred from their molecular structure and the nature of their substituents. For example, the presence of methoxy and carboxy groups can influence the solubility, melting point, and acidity of the compound. The polymorphism observed in 2,6-dimethoxybenzoic acid indicates that slight changes in the substitution pattern on the benzene ring can lead to significant differences in crystal packing and physical properties .
Scientific Research Applications
Renewable Natural Resource Synthesis
Kisula et al. (2015) demonstrated the synthesis of 2-formyl-6-methoxybenzoic acid from Cashew Nut Shell Liquid (CNSL), highlighting its potential as a renewable natural resource for the synthesis of fine and industrial chemicals. This work emphasizes the versatility of CNSL in synthesizing various chemical compounds, including this compound (Kisula, Mdachi, Koning, & Mgani, 2015).
Electrochemical Degradation
Brillas et al. (2003) explored the mineralization of acidic aqueous solutions of a similar compound, 3,6-dichloro-2-methoxybenzoic acid, by electro-Fenton and photoelectro-Fenton processes. While not directly on this compound, this research provides insights into the electrochemical degradation pathways for structurally similar methoxybenzoic acids (Brillas, Baños, & Garrido, 2003).
Regioselective Synthesis
Nguyen et al. (2006) described a methodology for the regioselective synthesis of 2-methoxybenzoic acids, which is relevant for the production of this compound. This research provides a general utility for the preparation of various substituted 2-methoxybenzoic acids (Nguyen, Castanet, & Mortier, 2006).
Stability and Reactivity Studies
Arsyad et al. (2021) utilized semi-empirical methods to study the stability and reactivity of compounds, including 2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylterephthalic acid, a derivative of this compound. This research offers insights into the computational approaches to assess the stability and reactivity of such compounds (Arsyad, Majid, Setiawan, & Natsir, 2021).
Antimicrobial Derivatives
Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities. This highlights the potential of derivatives of this compound in developing antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Safety and Hazards
properties
IUPAC Name |
2-formyl-6-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKGGYABZGKDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399284 | |
Record name | 2-formyl-6-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53015-08-0 | |
Record name | 2-formyl-6-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Formyl-6-methoxybenzoic acid in the synthesis of 3-Butylidene-7-hydroxyphthalide?
A1: this compound serves as the crucial starting point in the synthesis of 3-Butylidene-7-hydroxyphthalide. The synthesis, as described in the paper, involves a multi-step process where this compound is transformed into an iodophthalide intermediate (4). This intermediate is then further reacted to ultimately yield the target compound, 3-Butylidene-7-hydroxyphthalide (6) []. This synthetic route highlights the importance of this compound as a precursor in obtaining the desired phthalide derivative.
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